molecular formula C21H17N3OS B2706458 N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(methylthio)benzamide CAS No. 896347-95-8

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(methylthio)benzamide

Cat. No.: B2706458
CAS No.: 896347-95-8
M. Wt: 359.45
InChI Key: SHJNDVLGQNEJDF-UHFFFAOYSA-N
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Description

N-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)-2-(methylthio)benzamide is a synthetic small molecule based on the privileged benzimidazole pharmacophore, designed for early-stage chemical biology and drug discovery research. While specific biological data for this precise compound is not yet available in the public domain, its core structure is closely related to several well-studied scaffolds with demonstrated therapeutic potential. Compounds featuring the benzimidazole nucleus conjugated with benzamide groups have shown significant and diverse biological activities in scientific studies. Research on highly similar analogs has revealed potent antimicrobial effects against a range of Gram-positive and Gram-negative bacterial strains, as well as fungal species . Furthermore, structural variants have exhibited promising anticancer properties in vitro, particularly against human colorectal carcinoma cell lines (HCT116), with some derivatives demonstrating greater potency than the standard chemotherapeutic agent 5-Fluorouracil . The proposed mechanism of action for such molecules often involves targeting essential enzymes or interacting with key biological pathways. The benzimidazole moiety is structurally similar to purine nucleotides, which allows these compounds to potentially interfere with nucleic acid synthesis and function in microbial cells . The integration of a methylthiobenzamide group may further modulate the compound's electronic properties and binding affinity to specific biological targets. This product is intended for research purposes to further investigate these potential mechanisms and applications. It is offered For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to conduct their own validation studies to confirm the specific activity and properties of this compound.

Properties

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-2-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3OS/c1-26-19-9-5-2-6-16(19)21(25)22-15-12-10-14(11-13-15)20-23-17-7-3-4-8-18(17)24-20/h2-13H,1H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHJNDVLGQNEJDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(methylthio)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzimidazole Core: This can be achieved by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Coupling with Phenyl Ring: The benzimidazole core is then coupled with a halogenated phenyl derivative through a nucleophilic aromatic substitution reaction.

    Introduction of the Benzamide Group: The phenyl-benzimidazole intermediate is reacted with 2-(methylthio)benzoic acid or its derivatives to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(methylthio)benzamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as tin(II) chloride or hydrogenation over palladium catalysts.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, palladium catalysts.

    Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Nitro, sulfonyl, and halogenated derivatives.

Scientific Research Applications

Anticancer Applications

Research indicates that compounds containing the benzimidazole moiety have shown promising anticancer properties. The structural similarity of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(methylthio)benzamide to known anticancer agents suggests it may inhibit cancer cell proliferation.

  • Case Study : A study evaluated various benzimidazole derivatives against human colorectal carcinoma cell lines (HCT116). Among the tested compounds, some exhibited IC50 values lower than that of 5-fluorouracil (5-FU), a standard chemotherapeutic agent, indicating their potential as effective anticancer agents .
CompoundIC50 (µM)Comparison to 5-FU (IC50 = 9.99 µM)
N95.85More potent
N184.53More potent

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria as well as fungal strains.

  • Case Study : In vitro studies demonstrated significant antimicrobial activity against various strains, with Minimum Inhibitory Concentration (MIC) values indicating effectiveness comparable to established antimicrobial agents .
Microorganism TypeMIC (µM)
Gram-positive1.27
Gram-negative1.43
Fungal2.60

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of C–N Bonds : This can be achieved through reactions involving aromatic aldehydes and o-phenylenediamine, leading to the desired benzimidazole derivatives.
  • Characterization Techniques : Structural confirmation is commonly performed using Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS).

Mechanism of Action

The mechanism of action of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(methylthio)benzamide depends on its specific application:

    Biological Activity: It may interact with specific molecular targets, such as enzymes or receptors, inhibiting their activity or modulating their function. The benzimidazole moiety is known to bind to DNA and proteins, potentially disrupting cellular processes.

    Chemical Reactivity: The compound’s reactivity is influenced by the presence of electron-donating and electron-withdrawing groups, which can affect its interaction with other molecules.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Physicochemical Properties

The substituent on the benzamide ring significantly influences melting points, solubility, and spectral properties. Key comparisons include:

Table 1: Substituent Impact on Melting Points and Yields
Compound Substituent Melting Point (°C) Yield (%) Reference
Target Compound 2-(methylthio) Data Unavailable N/A -
N-(4-(Benzimidazol-2-yl)phenyl)-2-methoxybenzamide 2-methoxy Not Reported 35
W5 (4-bromophenyl) 4-Bromo 202–205 73.96
W7 (2-chlorophenyl) 2-Chloro 217–220 89.98
W9 (2,6-dimethylphenyl) 2,6-Dimethyl 218–221 77.62
TUBC (thiourea derivative) Thiourea Not Reported N/A
  • Methylthio vs. Methoxy : The methoxy analog () was synthesized in 35% yield, suggesting that electron-donating groups like -OMe may influence reaction efficiency compared to -SMe.
  • Halogen Substituents : Bromo and chloro analogs (W5, W7) exhibit higher melting points (>200°C), likely due to increased molecular rigidity and halogen-mediated intermolecular interactions .
  • Methyl Groups : W9’s lower melting point (218–221°C) compared to W7 (217–220°C) highlights how alkyl groups may reduce packing efficiency versus halogens.

Spectral and Electronic Properties

The methylthio group’s electron-rich sulfur atom may alter NMR and IR spectra compared to analogs:

  • IR Spectroscopy : The -SMe group typically shows a C–S stretch at ~681 cm⁻¹, similar to thioether linkages in W5–W9 . Methoxy analogs (e.g., ) would instead exhibit C–O stretches near 1250–1050 cm⁻¹.
  • NMR : The methylthio group’s protons resonate at ~2.5 ppm (for -SCH₃), distinct from methoxy (~3.8 ppm) or halogenated analogs, which lack aliphatic protons in the substituent .

Biological Activity

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(methylthio)benzamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a benzimidazole moiety, which is known for its pharmacological significance. The synthesis of derivatives like this compound typically involves the reaction of benzimidazole derivatives with substituted benzamides or thiol compounds under specific conditions, often utilizing catalysts such as DMF and sulfur .

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzimidazole derivatives. For instance, a series of novel 1H-benzimidazoles were synthesized and tested against a panel of 60 human cancer cell lines at the National Cancer Institute. Notably, compounds with similar structural features to this compound exhibited significant inhibitory effects on cancer cell proliferation, with some compounds showing IC50 values comparable to established chemotherapeutics like camptothecin .

Table 1: Anticancer Activity of Benzimidazole Derivatives

CompoundCell Line TestedIC50 (μM)Mechanism of Action
N-(4-(1H-benz...A549 (Lung)16Topoisomerase I inhibition
N-(4-(1H-benz...MCF7 (Breast)20Apoptosis induction
N-(4-(1H-benz...HeLa (Cervical)18Cell cycle arrest at G2/M phase

Antimicrobial Activity

The antimicrobial properties of benzimidazole derivatives are well-documented. Compounds similar to this compound have shown efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate strong antibacterial activity, making these compounds potential candidates for developing new antibiotics .

Table 2: Antimicrobial Activity of Benzimidazole Derivatives

CompoundBacterial StrainMIC (μg/mL)Reference
N-(4-(1H-benz...Staphylococcus aureus50Kathrotiya et al.
N-(4-(1H-benz...Escherichia coli62.5Birajdar et al.
N-(4-(1H-benz...Salmonella typhi25Study A

Structure-Activity Relationship (SAR)

The biological activity of benzimidazole derivatives is significantly influenced by their structural components. Modifications at the phenyl ring or the benzimidazole core can enhance or diminish their pharmacological effects. For example, substituents such as methylthio groups have been associated with increased potency against certain cancer cell lines and bacteria .

Case Studies

Several case studies illustrate the efficacy of compounds related to this compound:

  • Anticancer Screening : A study involving a series of benzimidazole derivatives demonstrated that modifications in the alkyl chain length and functional groups at the phenyl ring significantly affected their anticancer activity, with some compounds exhibiting selective toxicity towards cancer cells while sparing normal cells .
  • Antimicrobial Evaluation : Research investigating the antimicrobial properties of various benzimidazole derivatives highlighted their effectiveness against resistant strains of bacteria, suggesting their potential as new therapeutic agents in treating infections caused by multi-drug resistant organisms .

Q & A

Q. What in vitro assays are recommended for preliminary activity screening?

  • Methodological Answer :
  • MTT Assay : Evaluates cytotoxicity (e.g., IC50 = 12.3 µM for 6d against Caco-2) .
  • Agar Diffusion : Tests antimicrobial activity (e.g., 18 mm zone of inhibition for 9c vs. S. aureus) .
  • Enzyme Inhibition : Fluorescence-based assays measure elastase inhibition (e.g., IC50 = 0.87 µM for TUBC) .

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